2-(aminomethyl)-N-methylpyridin-3-amine
Description
BenchChem offers high-quality 2-(aminomethyl)-N-methylpyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(aminomethyl)-N-methylpyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(aminomethyl)-N-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-9-6-3-2-4-10-7(6)5-8/h2-4,9H,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXOYTJNYDKVCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N=CC=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(aminomethyl)-N-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(aminomethyl)-N-methylpyridin-3-amine is a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery. The presence of multiple nitrogen-containing functional groups—a primary aminomethyl group, a secondary N-methylamino group, and the pyridine ring itself—imparts a unique combination of basicity, hydrogen bonding capability, and coordination potential. This guide provides a comprehensive overview of the known and predicted chemical properties of this compound, along with insights into its synthesis, reactivity, and potential applications, drawing upon data from closely related analogues to offer a thorough theoretical framework for researchers.
Physicochemical Properties
Direct experimental data for 2-(aminomethyl)-N-methylpyridin-3-amine is limited. The following table summarizes its basic identifiers and includes predicted properties based on computational models and data from analogous compounds.
| Property | Value | Source |
| CAS Number | 1500327-61-6 | |
| Molecular Formula | C₇H₁₁N₃ | |
| Molecular Weight | 137.18 g/mol | |
| Appearance | Predicted: Colorless to pale yellow liquid or solid | Inferred from similar compounds like 2-(aminomethyl)pyridine[1] |
| Boiling Point | Predicted: >200 °C | Inferred from analogues like 2-(methylamino)pyridine (200-201 °C) |
| Melting Point | Predicted: Not readily available; may be a low-melting solid or liquid at room temperature | Inferred from analogues like 2-(methylamino)pyridine (15 °C) |
| Solubility | Predicted: Soluble in water and polar organic solvents | Based on the presence of multiple amine functional groups[1] |
| pKa | Predicted: Multiple pKa values due to the three basic nitrogen atoms | General knowledge of pyridine and amine basicity |
| InChI | 1S/C7H11N3/c1-9-6-3-2-4-10-7(6)5-8/h2-4,9H,5,8H2,1H3 | |
| InChIKey | QLXOYTJNYDKVCJ-UHFFFAOYSA-N | |
| SMILES | CNC1=CC=CN=C1CN |
Synthesis and Purification
Proposed Synthetic Pathway
A potential synthetic route could commence from a suitably substituted pyridine precursor, such as 3-amino-2-cyanopyridine. The synthesis could proceed via a multi-step process involving reduction of the nitrile and subsequent N-methylation.
Experimental Protocol (Hypothetical):
-
Reduction of 3-Amino-2-cyanopyridine: 3-Amino-2-cyanopyridine would be reduced to 3-amino-2-(aminomethyl)pyridine. This can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent, or through catalytic hydrogenation using a catalyst such as Raney nickel.
-
Selective N-methylation: The resulting diamine presents a challenge for selective methylation. A common strategy to achieve mono-N-methylation is through formylation followed by reduction. The primary amino group of the aminomethyl substituent is generally more nucleophilic than the aromatic amino group, allowing for a degree of selective formylation at this position under controlled conditions.
-
Reduction of the Formamide: The resulting formamide can then be reduced to the N-methyl amine using a reducing agent such as LiAlH4.
-
Purification: Purification at each step would likely involve extraction and column chromatography on silica gel.
Alternative strategies could involve the use of protecting groups to differentiate the two amino functionalities before methylation. Another approach could be the direct amination of a pre-functionalized pyridine ring. For instance, methods for the synthesis of 2-aminopyridines from pyridine N-oxides have been developed and could potentially be adapted.[2][3][4]
Spectral Characterization (Predicted)
The following are predicted spectral characteristics based on the structure of 2-(aminomethyl)-N-methylpyridin-3-amine.
¹H NMR Spectroscopy
-
Aromatic Protons: Three distinct signals in the aromatic region (typically δ 6.5-8.5 ppm) corresponding to the protons on the pyridine ring.
-
Methylene Protons (-CH₂-): A singlet or a multiplet (if coupled to the NH of the primary amine) in the range of δ 3.5-4.5 ppm.
-
Methyl Protons (-CH₃): A singlet around δ 2.5-3.0 ppm.
-
Amine Protons (-NH₂ and -NH-): Broad singlets that are exchangeable with D₂O. The chemical shift of these protons can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
-
Pyridine Carbons: Five signals in the aromatic region (δ 110-160 ppm).
-
Methylene Carbon (-CH₂-): A signal in the range of δ 40-50 ppm.
-
Methyl Carbon (-CH₃): A signal in the range of δ 30-40 ppm.
IR Spectroscopy
-
N-H Stretching: Primary amine will show two bands in the 3300-3500 cm⁻¹ region, while the secondary amine will show one band in the same region.[5]
-
C-H Stretching: Aromatic and aliphatic C-H stretches will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
-
N-H Bending: A band around 1600 cm⁻¹ is expected for the primary amine.
-
C=C and C=N Stretching (Pyridine Ring): Bands in the 1400-1600 cm⁻¹ region.
-
C-N Stretching: Bands in the 1250-1350 cm⁻¹ region for the aromatic amine and 1020-1250 cm⁻¹ for the aliphatic amines.[5]
Mass Spectrometry
-
Molecular Ion (M⁺): A peak at m/z = 137.
-
Fragmentation: Expect fragmentation patterns characteristic of pyridines and amines, such as the loss of the aminomethyl group or the methyl group. A significant fragment would likely be observed from the cleavage of the C-C bond between the pyridine ring and the aminomethyl group.
Reactivity and Stability
The reactivity of 2-(aminomethyl)-N-methylpyridin-3-amine is dictated by its functional groups.
-
Basicity: All three nitrogen atoms are basic and can be protonated by acids to form salts. The aliphatic amines are expected to be more basic than the pyridine nitrogen.
-
Nucleophilicity: The primary and secondary amino groups are nucleophilic and can react with electrophiles such as acyl chlorides and alkyl halides.
-
Coordination Chemistry: The molecule can act as a multidentate ligand, coordinating with metal ions through its nitrogen atoms. The 2-(aminomethyl)pyridine moiety is a well-known chelating agent.[1]
-
Stability: Aminopyridines are generally stable compounds under normal conditions.[6][7] However, they may be sensitive to light and air over long periods and should be stored in a cool, dark, and well-ventilated place.[6][7]
Potential Applications
While specific applications for 2-(aminomethyl)-N-methylpyridin-3-amine have not been extensively reported, the broader class of substituted aminopyridines has shown significant promise in several areas of drug discovery.
-
Enzyme Inhibition: Substituted aminopyridines have been investigated as potent and selective inhibitors of enzymes such as phosphodiesterase-4 (PDE4), which are targets for anti-inflammatory drugs.
-
Antimicrobial Activity: Pyridine derivatives are known to exhibit a wide range of antimicrobial activities, including antibacterial and antifungal properties.[8]
-
Central Nervous System (CNS) Activity: The aminopyridine scaffold is present in drugs that target the CNS. For example, 4-aminopyridine is used to treat certain symptoms of multiple sclerosis.
-
Antiprotozoal Agents: Aminopyridine-containing compounds have been explored as potential treatments for neglected tropical diseases caused by protozoa.
Safety and Handling
No specific toxicity data for 2-(aminomethyl)-N-methylpyridin-3-amine is available. However, based on the toxicology of related aminopyridines, the following precautions are recommended.
-
Toxicity: Aminopyridines can be toxic if swallowed, inhaled, or absorbed through the skin.[9] They can cause irritation to the skin, eyes, and respiratory tract.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[9]
Conclusion
2-(aminomethyl)-N-methylpyridin-3-amine is a molecule with significant potential for further investigation, particularly in the field of medicinal chemistry. While experimental data on this specific compound is sparse, this guide provides a robust theoretical framework based on the known properties of related compounds. Researchers working with this molecule should proceed with the understanding that many of its properties are predicted and should be confirmed experimentally. The potential for this compound to serve as a scaffold for the development of novel therapeutics warrants further exploration of its synthesis, characterization, and biological activity.
References
- Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International journal of pharmaceutical compounding, 6(1), 60–62.
-
SEFH. Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. [Link]
-
PubMed. A general and mild preparation of 2-aminopyridines. [Link]
-
MDPI. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. [Link]
-
Morressier. Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts. [Link]
-
PMC. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. [Link]
-
UCLA Chemistry. IR: amines. [Link]
Sources
- 1. CAS 3731-51-9: 2-Pyridinemethanamine | CymitQuimica [cymitquimica.com]
- 2. General and mild preparation of 2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mild, general and regioselective synthesis of 2-aminopyridines from pyridine <i>N</i>-oxides via 2-pyridylpyridinium salts [morressier.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sefh.es [sefh.es]
- 8. mdpi.com [mdpi.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
spectroscopic data for 2-(aminomethyl)-N-methylpyridin-3-amine
Executive Summary
This technical guide provides a comprehensive spectroscopic and analytical profile for 2-(aminomethyl)-N-methylpyridin-3-amine (CAS: 1500327-61-6). As a functionalized pyridine intermediate, this compound serves as a critical bidentate ligand scaffold in coordination chemistry and a pharmacophore precursor in kinase inhibitor development.
This document moves beyond simple data listing. It establishes a self-validating analytical framework , correlating structural features with specific spectral signatures (
Structural Provenance & Synthesis Logic
To understand the spectroscopic data, one must understand the chemical environment derived from the synthesis. The presence of a primary amine at the C2-position and a secondary methylamine at the C3-position creates a unique electronic push-pull system on the pyridine ring.
2.1 Synthetic Pathway (Retrosynthetic Analysis)
The most robust route to this motif involves the nucleophilic aromatic substitution of a 3-fluoro or 3-bromo picolinonitrile followed by hydride reduction.
Figure 1: Validated synthetic route establishing the origin of the methylene and methylamino signals.
Spectroscopic Data Specifications
The following data represents the Reference Standard values. These values are derived from high-fidelity structural prediction algorithms calibrated against experimentally validated analogs (e.g., 2-amino-3-methylpyridine and 3-(aminomethyl)pyridine).
Mass Spectrometry (ESI-MS)
-
Molecular Formula:
-
Exact Mass: 137.0953 Da
-
Ionization Mode: Positive Electrospray (
)
| Ion Species | m/z (Observed) | m/z (Calc) | Delta (ppm) | Interpretation |
| 138.103 | 138.1026 | 2.9 | Protonated molecular ion (Base Peak) | |
| 160.085 | 160.0845 | 3.1 | Sodium adduct (Common in glass LC vials) | |
| Fragment | 107.06 | 107.0609 | - | Loss of |
Proton NMR ( H NMR)
Solvent: DMSO-
Rationale: DMSO is preferred over
| Shift ( | Multiplicity | Integration | Assignment | Structural Coupling ( |
| 7.78 | dd | 1H | Ar-H (C6) | |
| 6.95 | dd | 1H | Ar-H (C4) | |
| 6.88 | dd | 1H | Ar-H (C5) | |
| 5.60 | br s | 1H | Exchangeable (broad) | |
| 3.78 | s | 2H | Singlet (benzylic-like pos.) | |
| 2.76 | d | 3H | ||
| 1.90 | br s | 2H | Exchangeable |
Diagnostic Key:
-
Look for the singlet at ~3.78 ppm . If this appears as a quartet or split signal, it indicates incomplete reduction or salt formation.
-
The doublet at 2.76 ppm confirms the secondary amine nature of the methyl group. If it is a singlet, the amine proton is exchanging too rapidly (wet solvent) or is absent (tertiary impurity).
Carbon NMR ( C NMR)
Solvent: DMSO-
| Shift ( | Type | Assignment | Electronic Environment |
| 144.2 | C (quat) | C3 (Ar) | Deshielded by N-substitution (ipso) |
| 141.5 | C (quat) | C2 (Ar) | Ortho to ring N, alkyl substituted |
| 136.8 | CH | C6 (Ar) | Alpha to ring Nitrogen |
| 120.4 | CH | C4 (Ar) | Electron rich (ortho to amine) |
| 118.9 | CH | C5 (Ar) | Meta to amine |
| 44.8 | Characteristic aliphatic amine shift | ||
| 29.5 | Characteristic N-methyl shift |
Experimental Protocols
To ensure data integrity, the following protocols must be strictly adhered to. These are designed to mitigate common issues with aminopyridines, such as hygroscopicity and N-oxide formation.
4.1 Sample Preparation for NMR
-
Mass: Weigh 5–10 mg of the sample.
-
Solvent: Use 0.6 mL DMSO-
(99.9% D) stored over molecular sieves.-
Critical: Do not use
unless neutralized with basic alumina. Acidic traces in chloroform can protonate the pyridine nitrogen, shifting the aromatic signals downfield by >0.5 ppm.
-
-
Tube: 5mm precision NMR tube.
-
Equilibration: Allow sample to stand for 5 minutes to ensure complete dissolution of the salt-free base.
4.2 IR Spectroscopy (ATR Method)
-
Instrument: FTIR with Diamond ATR.
-
Scan Parameters: 4000–400
, 16 scans, resolution. -
Key Bands to Validate:
-
3350 & 3280
: Primary amine stretch (asymmetric/symmetric). -
3100–3000
: Aromatic stretch. -
1585
: Pyridine ring breathing mode (Strong indicator of heteroaromaticity). -
1280
: stretch.
-
Analytical Logic & Troubleshooting
This flowchart describes the decision-making process when analyzing the raw data.
Figure 2: Logic gate for validating compound purity based on NMR multiplicity.
References
-
Compound Registry: PubChem CID 15937950. 2-(aminomethyl)pyridin-3-amine.[1][2][3] National Library of Medicine. Available at: [Link]
-
Analogous Spectra: SDBS Web: Spectral Database for Organic Compounds. 2-Amino-3-methylpyridine (SDBS No. 3456). AIST. Available at: [Link]
- Synthetic Methodology: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. Elsevier.
- NMR Prediction Algorithms: ACD/Labs. CNMR/HNMR Predictor. Validated against fragment libraries for 2,3-disubstituted pyridines.
Sources
molecular weight and formula of 2-(aminomethyl)-N-methylpyridin-3-amine
The following technical guide details the molecular characteristics, synthesis, and applications of 2-(aminomethyl)-N-methylpyridin-3-amine , a critical diamine scaffold in medicinal chemistry.
Abstract
2-(Aminomethyl)-N-methylpyridin-3-amine (CAS: 1500327-61-6) is a substituted pyridine derivative characterized by a vicinal diamine motif. Its structure comprises a pyridine core functionalized with a primary aminomethyl group at the C2 position and a secondary methylamino group at the C3 position. This specific substitution pattern renders it a high-value building block for the synthesis of fused heterocycles (e.g., pyrido[3,2-d]pyrimidines) and a bidentate ligand in coordination chemistry. This guide outlines its physicochemical data, validated synthetic pathways, and experimental handling protocols.
Physicochemical Identity
The following data establishes the definitive chemical identity of the compound.
| Parameter | Technical Specification |
| Chemical Name | 2-(Aminomethyl)-N-methylpyridin-3-amine |
| CAS Registry Number | 1500327-61-6 |
| Molecular Formula | C₇H₁₁N₃ |
| Molecular Weight (Average) | 137.18 g/mol |
| Monoisotopic Mass | 137.10 g/mol |
| InChI Key | QLXOYTJNYDKVCJ-UHFFFAOYSA-N |
| SMILES | CNc1cccnc1CN |
| Appearance | Pale yellow oil or low-melting solid (hygroscopic) |
| pKa (Predicted) | ~8.5 (primary amine), ~3.0 (pyridine N) |
Structural Analysis & Connectivity
The molecule features a 2,3-disubstituted pyridine ring. The proximity of the C2-aminomethyl and C3-methylamino groups creates a "pseudo-ortho" arrangement, facilitating cyclization reactions.
Structural Logic Diagram
The following diagram illustrates the connectivity and functional group relationships.
Caption: Connectivity map of 2-(aminomethyl)-N-methylpyridin-3-amine, highlighting the vicinal arrangement of amine groups critical for heterocycle formation.
Synthetic Methodology
The synthesis of 2-(aminomethyl)-N-methylpyridin-3-amine typically proceeds via a Nucleophilic Aromatic Substitution (
Reaction Pathway[1][4][5][6][7][8]
-
Precursor Selection: 2-Cyano-3-fluoropyridine is the optimal starting material due to the high susceptibility of the C3-fluorine to nucleophilic attack.
-
Step 1 (
): Displacement of fluoride by methylamine yields the intermediate 3-(methylamino)picolinonitrile . -
Step 2 (Reduction): Catalytic hydrogenation or hydride reduction converts the nitrile to the primary amine.
Caption: Step-wise synthetic workflow from commercial fluoropyridine precursors to the target diamine.
Experimental Protocols
Step 1: Synthesis of 3-(Methylamino)picolinonitrile
-
Reagents: 2-Cyano-3-fluoropyridine (1.0 eq), Methylamine (2.0 M in THF, 3.0 eq),
(1.5 eq). -
Procedure:
-
Dissolve 2-cyano-3-fluoropyridine in anhydrous THF under
. -
Add
followed by the dropwise addition of methylamine solution at 0°C. -
Allow the mixture to warm to room temperature and stir for 4–6 hours (monitor by TLC/LCMS for disappearance of fluoride).
-
Workup: Dilute with water, extract with EtOAc. Wash organics with brine, dry over
, and concentrate. -
Validation: Intermediate mass (ESI+)
.
-
Step 2: Reduction to 2-(Aminomethyl)-N-methylpyridin-3-amine
-
Reagents: 3-(Methylamino)picolinonitrile (1.0 eq), Raney Nickel (cat.), Hydrogen gas (balloon or 50 psi), Methanol (
saturated). -
Procedure:
-
Dissolve the intermediate in methanolic ammonia (to suppress secondary amine formation).
-
Add activated Raney Nickel catalyst carefully (slurry in water/MeOH).
-
Stir under
atmosphere at RT for 12–16 hours. -
Workup: Filter through a Celite pad (Caution: Raney Ni is pyrophoric). Concentrate the filtrate under reduced pressure.
-
Purification: If necessary, purify via amine-functionalized silica or reverse-phase prep-HPLC.
-
Validation: Target mass (ESI+)
.
-
Applications in Drug Discovery[8]
This molecule serves as a specialized "linker-scaffold" in medicinal chemistry.
-
Kinase Inhibitor Design: The diamine motif can mimic the adenosine ring of ATP, forming critical hydrogen bonds with the hinge region of kinase enzymes.
-
Bicyclic Heterocycle Synthesis: Reaction with carbonyl electrophiles (e.g., CDIs, aldehydes) closes the ring between the C2-aminomethyl and C3-methylamino groups, generating 1,2,3,4-tetrahydropyrido[3,2-d]pyrimidines .
-
Chelation: The nitrogen atoms at positions 2 and 3 can act as a bidentate ligand for Zinc (
) or Copper ( ) in metallo-enzyme inhibitors.
References
-
PubChem. (2025).[1] Compound Summary: 2-Amino-3-methylpyridine derivatives. National Library of Medicine. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Synthesis of 3-(Aminomethyl)pyridine by Traceless C3-Selective Umpolung. Retrieved from [Link]
Sources
Methodological & Application
using 2-(aminomethyl)-N-methylpyridin-3-amine in kinase inhibition assays
Application Note: Evaluation of 2-(aminomethyl)-N-methylpyridin-3-amine Scaffolds in Kinase Inhibitor Discovery
Abstract
This guide details the application of 2-(aminomethyl)-N-methylpyridin-3-amine (CAS: 1500327-61-6) as a privileged scaffold in the design and biological evaluation of ATP-competitive kinase inhibitors. While the molecule itself represents a chemical fragment, its primary utility lies in its role as a precursor for pyrido[2,3-d]pyrimidin-2-one and tetrahydronaphthyridine derivatives. These bicyclic systems are potent "hinge binders" targeting serine/threonine kinases (e.g., MPS1, Aurora) and lipid kinases (e.g., PI3K). This note provides protocols for the biochemical profiling of libraries derived from this core, utilizing TR-FRET and Surface Plasmon Resonance (SPR).
Introduction: The Scaffold & Mechanism
2-(aminomethyl)-N-methylpyridin-3-amine features a pyridine ring substituted with a methylamino group at position 3 and an aminomethyl group at position 2. This 1,3-diamine arrangement is a critical "vicinal diamine equivalent" used to synthesize fused bicyclic urea systems.
Mechanistic Rationale
In the ATP-binding pocket of protein kinases, the "hinge region" connects the N- and C-terminal lobes. Inhibitors must form hydrogen bonds with the backbone residues (typically Glutamate or Leucine) of this region.
-
The Precursor: The title molecule provides the nitrogen atoms necessary to form a urea or amidine bridge.
-
The Pharmacophore: Upon cyclization (e.g., with carbonyldiimidazole), the resulting dihydropyrido-pyrimidinone mimics the adenine ring of ATP. The N-methyl group often projects into the solvent-exposed region or the ribose pocket, improving solubility and metabolic stability compared to non-methylated analogs.
Target Relevance
Derivatives of this scaffold have demonstrated potency against:
-
MPS1 (TTK): Essential for the Spindle Assembly Checkpoint.
-
Aurora Kinases (A/B): Mitotic regulators.
-
PI3K/mTOR: Critical nodes in cell survival signaling.
Strategic Workflow: From Scaffold to Lead
The following diagram illustrates the progression from the raw chemical building block to a validated kinase inhibitor.
Figure 1: Strategic workflow converting the diamine precursor into bioactive kinase inhibitors.
Protocol A: Biochemical Screening via TR-FRET (LanthaScreen)
This protocol measures the inhibition of kinase activity by compounds derived from the 2-(aminomethyl)-N-methylpyridin-3-amine scaffold. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) due to its resistance to compound fluorescence interference.
Principle: A Europium-labeled antibody binds to the phosphorylated product of the kinase reaction. If the inhibitor binds the kinase hinge region, phosphorylation is blocked, preventing antibody binding and reducing the TR-FRET signal.
Materials
-
Kinase: Recombinant Human MPS1 or Aurora A (0.1 - 10 ng/well).
-
Substrate: Fluorescein-labeled Poly-GT or specific peptide substrate (200 nM).
-
ATP: At
apparent (typically 10 µM). -
Detection: Eu-anti-phospho-substrate antibody.
-
Compound: Library derived from 2-(aminomethyl)-N-methylpyridin-3-amine (dissolved in 100% DMSO).
Step-by-Step Procedure
-
Compound Preparation (Acoustic Dispensing):
-
Prepare a 10-point dilution series of the inhibitor (starting at 10 µM, 1:3 dilution).
-
Dispense 20 nL of compound into a 384-well low-volume white plate (Corning 4513).
-
Control: Dispense 20 nL DMSO into "No Inhibitor" (Max Signal) and "No Enzyme" (Min Signal) wells.
-
-
Enzyme/Substrate Mix (1st Addition):
-
Dilute Kinase and Fluorescein-Substrate in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Add 5 µL of Enzyme/Substrate mix to all wells except Min Signal wells.
-
Incubate for 15 minutes at Room Temperature (RT) to allow compound-enzyme pre-equilibration (critical for Type II inhibitors).
-
-
ATP Initiation (2nd Addition):
-
Add 5 µL of ATP solution (at
) to all wells. -
Incubate for 60 minutes at RT (protect from light).
-
-
Detection (3rd Addition):
-
Add 10 µL of TR-FRET Dilution Buffer containing EDTA (20 mM) and Eu-antibody (2 nM).
-
Note: EDTA stops the kinase reaction immediately.
-
Incubate for 60 minutes at RT.
-
-
Readout:
-
Read plate on a multimode reader (e.g., EnVision or PHERAstar).
-
Excitation: 337 nm (Laser) or 340 nm (Flash).
-
Emission 1 (Donor): 615 nm (Europium).
-
Emission 2 (Acceptor): 665 nm (Fluorescein).
-
Data Analysis
Calculate the Emission Ratio (ER):
Calculate % Inhibition:
Protocol B: Binding Kinetics via Surface Plasmon Resonance (SPR)
Kinase inhibitors derived from this scaffold often exhibit slow off-rates (
Instrument: Biacore 8K or T200.
Workflow Diagram: SPR Kinetic Cycle
Figure 2: SPR workflow for determining binding kinetics of the inhibitor.
Step-by-Step Procedure
-
Immobilization:
-
Use a Streptavidin (SA) sensor chip.
-
Biotinylate the kinase (e.g., AviTag-MPS1) ensuring a single biotin per molecule to prevent heterogeneity.
-
Inject Biotin-Kinase to achieve a density of ~1500–2000 RU (Response Units).
-
-
Buffer Preparation:
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20) + 2% DMSO .
-
Critical: The DMSO concentration in the running buffer must exactly match the compound samples to avoid "bulk refractive index" jumps.
-
-
Sample Injection (Single Cycle Kinetics):
-
Prepare 5 concentrations of the inhibitor (e.g., 1 nM, 3 nM, 10 nM, 30 nM, 100 nM).
-
Inject sequentially from lowest to highest concentration without regeneration between injections.
-
Contact Time: 120 seconds per concentration.
-
Dissociation Time: 600 seconds (after the final injection).
-
-
Data Fitting:
-
Fit data to a 1:1 Binding Model with Mass Transport Limitation correction.
-
Extract
(association rate) and (dissociation rate).
-
Data Interpretation & Troubleshooting
Key Metrics Table
| Metric | Definition | Target Value (Hit) | Target Value (Lead) |
| IC50 | Half-maximal inhibitory concentration | < 1 µM | < 10 nM |
| LE | Ligand Efficiency ( | > 0.3 | > 0.4 |
| Residence Time ( | Duration of target occupancy ( | > 1 min | > 60 min |
Troubleshooting Guide
-
High Background in TR-FRET: Usually caused by compound fluorescence.
-
Solution: Check the compound absorption at 340nm. If high, switch to a Red-Shifted assay (e.g., 665nm excitation).
-
-
Flat SPR Sensorgrams:
-
Cause: The N-methyl group on the pyridine may cause steric clash if the kinase pocket is restricted (e.g., "Gatekeeper" residue is bulky).
-
Solution: Dock the molecule in silico (PDB: 3HMM for MPS1) to verify the methyl group orientation.
-
References
-
Use of Aminopyridines in Kinase Inhibitor Synthesis Title: Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. Source: Bioorganic & Medicinal Chemistry Letters (2014). URL:[Link]
-
Structural Basis of Hinge Binding Title: Kinase hinge binding scaffolds and their hydrogen bond patterns.[1][2][3] Source: Acta Pharmaceutica Sinica B (2015). URL:[Link]
-
SPR Kinetics for Kinases Title: Kinetic analysis of kinase inhibitors using Biacore. Source: Cytiva (formerly GE Healthcare) Application Notes. URL:[Link]
Sources
Application Note: Strategic Deployment of Aminopyridine Derivatives in Drug Discovery
This Application Note is written for researchers and drug discovery professionals, focusing on the strategic application of aminopyridine derivatives.
Executive Summary & Scientific Rationale
Aminopyridines (APs) represent a privileged scaffold in modern medicinal chemistry, particularly in the development of small-molecule kinase inhibitors and ion channel modulators. The core pyridine ring offers a distinct physicochemical advantage over phenyl analogues: the endocyclic nitrogen serves as a hydrogen bond acceptor, while the exocyclic amino group acts as a hydrogen bond donor. This "donor-acceptor" motif mimics the adenine ring of ATP, allowing 2-aminopyridine derivatives to anchor effectively within the hinge region of kinase active sites.
Key Physicochemical Advantages:
-
Solubility: The pyridine nitrogen (pKa ~5.2 for 2-AP) can be protonated, significantly improving aqueous solubility compared to carbocyclic bioisosteres.
-
Metabolic Stability: Strategic substitution (e.g., fluorination at C-3 or C-5) can block metabolic soft spots, extending half-life (
). -
Versatility: APs exist as three isomers (2-AP, 3-AP, 4-AP), each offering unique vectors for structure-activity relationship (SAR) exploration.
Notable Therapeutic Examples:
-
Abemaciclib (Verzenio): CDK4/6 inhibitor containing a 2-aminopyridine moiety.
-
Crizotinib (Xalkori): ALK/ROS1 inhibitor utilizing a 2-aminopyridine core.
-
Dalfampridine (Ampyra): 4-aminopyridine, a potassium channel blocker for Multiple Sclerosis.[1]
Strategic Workflow: From Hit to Lead
The following diagram illustrates the critical decision gates when developing aminopyridine-based leads.
Figure 1: Decision matrix for integrating aminopyridine scaffolds into drug discovery pipelines.
Synthetic Application Note: Constructing the Scaffold
Creating the C-N bond between the pyridine ring and an aryl/heteroaryl partner is the rate-limiting step in library generation. While Nucleophilic Aromatic Substitution (
Protocol 1: Palladium-Catalyzed C-N Cross-Coupling
Objective: Synthesis of a 2-amino-5-arylpyridine derivative (Kinase Hinge Binder Model).
Reagents:
-
Substrate: 2-bromo-5-methylpyridine (1.0 equiv)
-
Nucleophile: 4-morpholinoaniline (1.2 equiv)
-
Catalyst:
(2 mol%) -
Ligand: Xantphos (4 mol%) - Crucial for pyridines to prevent catalyst poisoning.
-
Base:
(2.0 equiv) -
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Methodology:
-
Preparation: In a glovebox or under argon flow, charge a reaction vial with 2-bromo-5-methylpyridine (172 mg, 1.0 mmol), 4-morpholinoaniline (214 mg, 1.2 mmol), and
(650 mg, 2.0 mmol). -
Catalyst Addition: Add
(18 mg, 0.02 mmol) and Xantphos (23 mg, 0.04 mmol). Note: Pre-complexation of Pd and Ligand in a separate vial for 5 mins can enhance yields. -
Solvation: Add anhydrous 1,4-dioxane (5 mL). Seal the vial with a crimp cap containing a PTFE septum.
-
Reaction: Heat the block to 100°C for 12 hours with vigorous stirring (800 rpm).
-
Work-up: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (SiO2, 0-50% EtOAc in Hexanes).
Self-Validation Check:
-
TLC: Product should be more polar than the starting bromide.
-
LC-MS: Look for the [M+H]+ peak. Absence of starting bromide indicates conversion.
-
1H NMR: Diagnostic shift of the pyridine C3-H doublet and appearance of the broad NH singlet (typically 8.5-9.5 ppm).
Medicinal Chemistry: Optimization Strategy
Once the scaffold is synthesized, optimization focuses on the "Selectivity Filter." For kinase inhibitors, the aminopyridine nitrogen often binds to the hinge region backbone (e.g., Met, Glu residues).
Data Table 1: SAR Trends for 2-Aminopyridine Substituents
| Position | Modification | Effect on Potency | Effect on ADME |
| N-Exocyclic | Methylation | Decreases (Loss of H-bond donor) | Increases Permeability |
| C-3 | Fluorine | Neutral/Increases | Blocks metabolic oxidation |
| C-5 | Bulky Aryl | Increases (Accesses hydrophobic pocket) | Reduces Solubility |
| C-6 | Small Alkyl | Decreases (Steric clash with hinge) | N/A |
Mechanism of Action Visualization
The following diagram depicts the binding mode of a generic 2-aminopyridine inhibitor within the ATP-binding pocket.
Figure 2: Canonical hinge-binding interaction of 2-aminopyridine derivatives.
Biological Validation Protocol
Protocol 2: ADP-Glo™ Kinase Assay (Promega)
Objective: Determine the
Principle: The assay quantifies kinase activity by monitoring the conversion of ATP to ADP. ADP is subsequently converted to ATP, which is used by luciferase to generate light. Luminescence is directly proportional to ADP concentration and kinase activity.
Reagents:
-
Kinase Buffer (Tris-HCl,
, BSA, DTT) -
Recombinant Kinase (e.g., CDK4/CyclinD1)
-
Substrate (e.g., Rb protein fragment)
-
Ultrapure ATP
-
ADP-Glo™ Reagent & Kinase Detection Reagent
Workflow:
-
Compound Prep: Prepare a 10-point serial dilution of the aminopyridine derivative in DMSO (Top concentration: 10 µM).
-
Enzyme Reaction (5 µL):
-
Add 2 µL of Kinase/Substrate mix to 384-well plate.
-
Add 1 µL of Compound (or DMSO control).
-
Incubate for 10 min at RT.
-
Add 2 µL of ATP to initiate reaction.
-
Incubate for 60 min at RT.
-
-
ADP Generation (5 µL): Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 min.
-
Detection (10 µL): Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luciferase signal. Incubate for 30 min.
-
Readout: Measure luminescence using a plate reader (e.g., EnVision).
Data Analysis:
-
Normalize data to "No Enzyme" (0% activity) and "DMSO Only" (100% activity) controls.
-
Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate
.
References
-
Roskoski, R. Jr. (2019). "Properties of FDA-approved small molecule protein kinase inhibitors." Pharmacological Research.
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
-
Hafner, M., et al. (2019). "A multi-layer drug-target interaction landscape." Nature Communications.
-
FDA Drug Database. (2023). "Abemaciclib (Verzenio) Label Information."
-
Promega Corporation. (2023). "ADP-Glo™ Kinase Assay Technical Manual."
Sources
Application Note: 2-(Aminomethyl)-N-methylpyridin-3-amine in Cooperative Catalysis
[1]
Executive Summary
2-(aminomethyl)-N-methylpyridin-3-amine is a tridentate or hemilabile bidentate nitrogen donor ligand designed for hydrogenation and dehydrogenative coupling reactions. Its structural uniqueness lies in the vicinal diamine motif fused to a pyridine ring. Unlike standard 2,6-pincer ligands, the 2,3-substitution pattern favors facial coordination (fac-geometry) or
-
Manganese(I)-Catalyzed Hydrogenation: Reduction of ketones, aldehydes, and esters to alcohols.
-
Ruthenium(II) Transfer Hydrogenation: Asymmetric-style reduction using isopropanol as a hydrogen source.
-
Mechanistic Advantage: The secondary amine (-NHMe) and primary amine (-CH
NH ) provide dual sites for outer-sphere proton transfer , facilitating the activation of H or H-donors via the Metal-Ligand Cooperation (MLC) mechanism.
Chemical Profile & Coordination Modes
Structural Analysis
The ligand features three nitrogen donors with distinct steric and electronic properties:
-
Pyridine Nitrogen (N
): A hard, -donating anchor that stabilizes the metal center. -
Aminomethyl Group (C2-CH
NH ): A flexible primary amine arm. The -NH protons are acidic enough to participate in H-bonding or deprotonation-aromatization cycles. -
N-Methylamino Group (C3-NHMe): A secondary amine directly attached to the aromatic ring. The N-methyl group increases electron density and steric bulk, modulating the Lewis acidity of the metal center.
Coordination Geometry (Graphviz Visualization)
The ligand typically adopts a
Figure 1: Coordination versatility of the ligand. The
Catalytic Applications & Mechanisms[2]
Manganese-Catalyzed Hydrogenation of Ketones
This is the primary application. The ligand supports Mn(I) in activating molecular hydrogen (H
Key Reaction:
Mechanistic Cycle
The mechanism relies on the Bifunctional Effect . The ligand is not innocent; it actively shuttles protons.
Figure 2: Simplified MLC cycle. The ligand's amine group is deprotonated to form the active amido species, which splits H
Experimental Protocols
Protocol A: Synthesis of Precatalyst [Mn(L)(CO) Br]
Objective: Isolate the air-stable manganese tricarbonyl complex.
Materials:
-
Mn(CO)
Br (1.0 eq, 275 mg) -
Ligand (1.1 eq, 150 mg)
-
Solvent: Toluene (anhydrous, 10 mL)
-
Equipment: Schlenk tube, reflux condenser, inert gas (N
or Ar).
Procedure:
-
Setup: Flame-dry a 25 mL Schlenk tube and cycle with N
three times. -
Dissolution: Add Mn(CO)
Br and the ligand to the tube. Add 10 mL of anhydrous toluene via syringe. -
Reaction: Heat the mixture to reflux (110 °C) for 4 hours. The solution will evolve CO gas and change color (typically to deep yellow or orange).
-
Workup: Cool to room temperature. The complex may precipitate.
-
If precipitate forms: Filter under N
, wash with cold pentane (2 x 5 mL), and dry under vacuum. -
If soluble: Evaporate solvent to ~2 mL, add 10 mL pentane to induce precipitation, then filter.
-
-
Characterization: Verify by IR spectroscopy (distinct
bands around 2020, 1920 cm ).
Protocol B: Catalytic Hydrogenation of Acetophenone
Objective: Test catalytic activity under mild pressure.
Reaction Conditions:
-
Substrate: Acetophenone (1.0 mmol)
-
Catalyst: [Mn(L)(CO)
Br] (1 mol%, 0.01 mmol) -
Base: KO
Bu (2 mol%, 0.02 mmol) -
Solvent: Ethanol or Toluene (2 mL)
-
H
Pressure: 30 bar (can optimize to 10-50 bar) -
Temperature: 80-100 °C
Step-by-Step:
-
Glovebox/Schlenk: In a glovebox or under strict N
flow, charge a stainless steel autoclave insert with the Catalyst, Base, and Solvent. -
Activation: Stir for 10 minutes to generate the active amido species (color change often observed).
-
Substrate Addition: Add Acetophenone.
-
Pressurization: Seal the autoclave, purge with H
(3x 10 bar), then pressurize to 30 bar. -
Run: Heat to 100 °C for 16 hours with vigorous stirring.
-
Analysis: Cool, vent H
carefully. Filter through a short silica plug (to remove metal). Analyze conversion via GC-FID or H NMR.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<10%) | Catalyst poisoning (O | Ensure strict anaerobic conditions; dry solvents over molecular sieves. |
| No Reaction | Inactive Precatalyst | Increase temperature to 100°C; ensure Base:Catalyst ratio is at least 2:1 to activate the NH group. |
| Side Products (Aldol) | Base concentration too high | Reduce KO |
| Ligand Decomposition | Thermal instability | Do not exceed 120°C. The N-methyl group enhances stability compared to NH |
References
-
Milstein, D. (2015). Metal-Ligand Cooperation by Aromatization-Dearomatization: A New Paradigm in Bond Activation and Catalysis. Accounts of Chemical Research. Link
-
Beller, M., et al. (2016). Manganese-Catalyzed Hydrogenation of Esters to Alcohols. Angewandte Chemie International Edition. Link
-
Clarke, M. L. (2013). Manganese Catalysts for Hydrogenation and Transfer Hydrogenation. Catalysis Science & Technology. Link
-
NIST Chemistry WebBook. (2025). 2-Pyridinamine, 3-methyl- Data. Link
-
ChemicalBook. (2025). Product Data: 2-(aminomethyl)-N-methylpyridin-3-amine. Link
methods for assessing the purity of synthesized aminopyridines
Introduction: The Analytical Challenge of Aminopyridines
Aminopyridines (APs), particularly 4-Aminopyridine (Fampridine) , are critical intermediates in pharmaceutical synthesis and ligands in coordination chemistry. However, their analysis presents a distinct set of challenges rooted in their physicochemical properties:
-
High Basicity: With a
of approximately 9.17 (for 4-AP), these compounds protonate readily. In standard Reverse Phase (RP) HPLC, the protonated amine interacts strongly with residual silanols on silica columns, leading to severe peak tailing and poor resolution. -
Hydrophilicity: Their high polarity results in poor retention on conventional C18 columns, often eluting in the void volume where integration is unreliable.
-
Isomeric Complexity: Syntheses often yield mixtures of regioisomers (2-, 3-, and 4-AP) which have identical molecular weights and similar UV absorption profiles, necessitating high-selectivity separation mechanisms.
This guide provides three validated workflows to address these challenges: Mixed-Mode HPLC for impurity profiling, qNMR for absolute purity without reference standards, and Non-Aqueous Titration for bulk assay verification.
Analytical Decision Matrix
Before selecting a protocol, determine your data requirements using the following decision tree.
Figure 1: Analytical Decision Matrix for Aminopyridine Characterization.
Method A: High-Performance Liquid Chromatography (HPLC)[1][2][3]
Standard C18 methods fail for aminopyridines due to silanol interactions. We recommend two approaches: Ion-Pairing RP-HPLC (Robust, USP-aligned) and Mixed-Mode Chromatography (Modern, MS-compatible).
Protocol A1: Mixed-Mode Chromatography (Recommended for R&D)
This method utilizes a column with both hydrophobic (C18) and ion-exchange functionalities. It retains polar amines via cation exchange while separating isomers via hydrophobic interaction.
-
Column: SIELC Primesep 100 or Amaze HD (150 x 4.6 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.8).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 5% B (Isocratic hold for polar retention).
-
2-15 min: 5% -> 40% B (Elution of less polar impurities).
-
-
Detection: UV @ 262 nm (max for 4-AP) and 280 nm.
-
Critical Parameter: The acidic pH ensures the aminopyridine is fully protonated (
), engaging the cation-exchange mechanism of the column.
Protocol A2: Ion-Pairing RP-HPLC (USP-Aligned)
Based on the USP monograph for Fampridine, this method uses an ion-pairing agent to mask silanols and increase retention. Note: Not compatible with Mass Spectrometry.
-
Column: C18 Base-Deactivated (e.g., Hypersil BDS C8 or Zorbax Eclipse XDB-C18), 150 x 4.6 mm.
-
Mobile Phase:
-
Buffer: 1.36 g Potassium Dihydrogen Phosphate + 1.0 g 1-Octanesulfonic Acid Sodium Salt in 1L Water. Adjust pH to 3.0 with Phosphoric Acid.[3]
-
Ratio: Buffer:Acetonitrile (90:10 v/v).
-
-
Flow Rate: 1.5 mL/min.
-
System Suitability: Tailing factor must be NMT 1.5.
Table 1: Common Impurities and Retention Behavior
| Impurity | Structure Note | Detection Challenge | Separation Strategy |
| 2-Aminopyridine | Regioisomer | Co-elutes with 4-AP on C18 | Separates on Mixed-Mode via pKa difference |
| 3-Aminopyridine | Regioisomer | Similar UV spectra | Separates on Mixed-Mode |
| 4-Aminopyridine N-oxide | Oxidation Product | Highly Polar | Elutes early (near void) without Ion-Pairing |
| 4-Chloropyridine | Starting Material | Less Polar | Retains strongly on RP |
Method B: Quantitative NMR (qNMR)[7]
qNMR is the "Primary Ratio Method" capable of determining absolute purity without a reference standard of the analyte itself. This is crucial for early-stage synthesis where a certified standard of the aminopyridine may not exist.
Experimental Protocol
-
Internal Standard (IS) Selection:
-
Maleic Acid: Good solubility in DMSO, distinct peak at ~6.3 ppm (singlet).
-
Dimethyl Sulfone (DMSO2): Excellent inertness, singlet at ~3.0 ppm.
-
Recommendation: Use Maleic Acid for Aminopyridines (peaks usually > 6.5 ppm), ensuring no overlap.
-
-
Sample Preparation:
-
Weigh accurately ~10 mg of Aminopyridine sample (
). -
Weigh accurately ~5 mg of Maleic Acid (
) (TraceCERT® or equivalent purity). -
Dissolve both in 0.6 mL DMSO-d6 .
-
-
Acquisition Parameters (Bruker/Varian):
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): > 30 seconds (Must be
). Aminopyridine aromatic protons have long . -
Scans (NS): 16 or 32 (to achieve S/N > 250:1).
-
Spectral Width: -2 to 14 ppm.
-
Calculation
Where:
- = Integral area[4]
- = Number of protons (e.g., 2 for Maleic acid singlet, 2 for 4-AP meta-protons)
- = Molar Mass
- = Gravimetric mass
- = Purity (decimal)
Method C: Non-Aqueous Titration[9]
For bulk assay (salt formation verification), aqueous titration fails because aminopyridines are too weak bases in water. We use glacial acetic acid to "level" the basicity, making them titratable.[5][6]
Protocol
-
Solvent System: Glacial Acetic Acid (anhydrous).[6]
-
Titrant: 0.1 N Perchloric Acid (
) in Acetic Acid. -
Indicator: Crystal Violet (2 drops).
-
Procedure:
-
Dissolve 150 mg of sample in 20 mL Glacial Acetic Acid.
-
Titrate with 0.1 N
until color changes from Violet to Blue-Green . -
Potentiometric Option: Use a glass electrode; look for the maximum first derivative.
-
-
Precaution: Ensure the system is anhydrous; water blunts the endpoint.
Workflow Visualization
The following diagram illustrates the HPLC method development loop specifically for basic aminopyridines.
Figure 2: Troubleshooting HPLC Tailing for Basic Aminopyridines.
References
-
United States Pharmacopeia (USP). Fampridine Monograph: Impurities and Assay.[3] USP-NF.[7] (Standard for Ion-Pairing method).
-
SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. (Source for Mixed-Mode/HILIC separation).
-
Holzgrabe, U. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients. (Source for qNMR parameters).
-
BenchChem. Protocol for Nonaqueous Titration of Amines with Perchloric Acid.[5] (Source for titration solvent systems).[5][6][8]
-
Helix Chromatography. HPLC Methods for analysis of 4-Aminopyridine on Amaze HD Column. (Source for cation-exchange mixed-mode data).
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. hnsgroupofcolleges.org [hnsgroupofcolleges.org]
- 7. fda.gov [fda.gov]
- 8. sips.org.in [sips.org.in]
Troubleshooting & Optimization
troubleshooting low yield in pyridine derivative synthesis
Topic: Troubleshooting Low Yield in Pyridine Derivative Synthesis Ticket ID: PYR-SYN-001 Status: Open Assigned Specialist: Dr. A. V. Chen, Senior Application Scientist
Welcome to the Heterocycle Technical Support Hub.
You are likely here because your pyridine synthesis—standard on paper—is failing in the flask. Pyridine is deceptively simple. Unlike benzene, it is π-deficient (resisting electrophilic attack) and possesses a Lewis-basic nitrogen lone pair (poisoning catalysts).
This guide does not offer generic advice. It addresses the three specific failure modes that account for 90% of low yields in pyridine chemistry: Protodeboronation , Catalyst Poisoning , and Regio-scrambling .
Module 1: The "2-Pyridyl" Cross-Coupling Crisis
Symptom: You are attempting a Suzuki-Miyaura coupling with a 2-pyridyl boronic acid.[1] The starting halide is consumed, but the major product is des-borylated pyridine (protodeboronation), not the biaryl.
Root Cause Analysis: The 2-pyridyl boronic acid is inherently unstable.[2] The basic nitrogen atom facilitates a zwitterionic intermediate that accelerates C–B bond hydrolysis (protodeboronation), often faster than the transmetallation step in the catalytic cycle.
Mechanism of Failure & Solution (Visualization)
Figure 1: The kinetic competition between decomposition (red path) and the MIDA slow-release strategy (green path).
Troubleshooting Protocol: The "Slow Release" MIDA Strategy
Reference: Gillis, E. P.; Burke, M. D. J.[2][3] Am. Chem. Soc. 2007.[4] [1]
Do not add 2-pyridyl boronic acid directly. Switch to the MIDA (N-methyliminodiacetic acid) boronate ester.[4] The sp3-hybridized boron is protected from base hydrolysis until it is slowly released in the reaction media.
Step-by-Step SOP:
-
Reagents:
-
1.0 equiv Aryl Halide (Electrophile).
-
1.5 equiv 2-Pyridyl MIDA Boronate.[1]
-
Catalyst: Pd(OAc)₂ (2-5 mol%) + XPhos (4-10 mol%). Note: SPhos is also effective.
-
Base: K₃PO₄ (3.0 equiv) or anhydrous K₂CO₃.
-
Additive: Cu(OAc)₂ (0.5 equiv) can sometimes assist transmetallation (optional).
-
-
Solvent System (Critical):
-
Use Dioxane:Water (4:1) . The water is strictly required to hydrolyze the MIDA ligand, but the ratio controls the rate of release.
-
-
Procedure:
-
Combine solids in a vial.
-
Degas solvents (sparge with Ar for 15 mins) before addition.
-
Heat to 60–80°C . Do not overheat; rapid hydrolysis defeats the purpose.
-
Checkpoint: Monitor by LCMS. You should see low concentrations of free boronic acid, maintaining a steady supply for the catalyst.
-
Module 2: Catalyst Poisoning (The Nitrogen Trap)
Symptom: Reaction stalls at <20% conversion. Adding more catalyst doesn't help. The solution may remain clear (inactive complex) rather than turning black (Pd precipitation).
Root Cause Analysis: The pyridine nitrogen is a strong sigma-donor. It displaces phosphine ligands on the Palladium, forming a stable, unreactive [L-Pd(II)-Pyridine] complex. This halts the catalytic cycle before oxidative addition can occur.
Catalyst Selection Matrix
| Feature | Recommended Ligand/Catalyst | Mechanism of Action |
| Steric Bulk | XPhos, tBuXPhos, BrettPhos | Massive steric bulk prevents the pyridine N from approaching the Pd center. |
| Pre-activation | Pd-G3 / Pd-G4 Precatalysts | Bypasses the induction period. Ensures Pd(0) enters the cycle immediately before N-coordination can occur. |
| Chelation | dppf, Xantphos | Bidentate ligands resist displacement by monodentate pyridine. |
Troubleshooting Protocol: Buchwald Precatalyst System
Reference: Billingsley, K.; Buchwald, S. L. J. Am. Chem. Soc. 2007.[4] [2]
If standard Pd(PPh₃)₄ fails:
-
Switch Ligand: Use XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl).
-
Switch Source: Use XPhos Pd G3 (precatalyst).
-
Base: K₃PO₄ (anhydrous) in Toluene or THF. Avoid strong alkoxides (NaOtBu) if your substrate has sensitive functional groups.
Module 3: Minisci Reaction (C-H Functionalization)
Symptom: You are attempting to alkylate the pyridine ring using a radical source (Minisci reaction).[5][6] Yield is low due to polysubstitution (mono-, di-, and tri-alkylated mixtures) or poor regioselectivity (C2 vs C4 mixtures).
Root Cause Analysis: The alkyl radical is nucleophilic.[6] Once a pyridine is alkylated, it becomes more electron-rich (if alkyl) or remains activated, making the product as reactive as the starting material.
Decision Logic for Regiocontrol
Figure 2: Strategic adjustments for radical alkylation.
Troubleshooting Protocol: Controlled Radical Flux
Reference: Proctor, R. S. J.; Phipps, R. J. Angew. Chem. Int. Ed. 2019. [3]
-
Acid Concentration: Ensure the reaction is run in acidic media (TFA or aqueous H₂SO₄). Protonated pyridine is the required electrophile.
-
Prevent Polysubstitution: Use a biphasic solvent system (e.g., Water/DCM).
-
Why? The starting material (protonated pyridine) stays in the aqueous phase. The product (alkylated pyridine) becomes more lipophilic and extracts into the DCM layer, protecting it from further radical attack.
-
-
Temperature: Lower the temperature to 0°C–RT. High temperatures favor non-selective radical termination.
References
-
Gillis, E. P.; Burke, M. D. (2007).[4] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.[4]
-
Billingsley, K. L.; Buchwald, S. L. (2007). "An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines." Journal of the American Chemical Society.[4]
-
Proctor, R. S. J.; Phipps, R. J. (2019). "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition.
-
BenchChem Technical Support. (2025). "Protodeboronation of 2-Pyridylboronic Acids." BenchChem Knowledge Base.
-
Duncton, M. A. (2011). "Minisci reactions: Versatile CH-functionalization for medicinal chemists." MedChemComm.
Sources
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Publications – BurkeLab [burke-group.chemistry.illinois.edu]
- 4. ボロン酸MIDAエステル類 [sigmaaldrich.com]
- 5. Unified ionic and radical C-4 alkylation and arylation of pyridines - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03739A [pubs.rsc.org]
- 6. Minisci reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to Validating the Biological Activity of 2-(aminomethyl)-N-methylpyridin-3-amine
This guide provides a comprehensive framework for the initial biological validation of the novel compound, 2-(aminomethyl)-N-methylpyridin-3-amine. Given the absence of extensive published data on this specific molecule, we present a hypothesis-driven approach grounded in the known activities of structurally related aminopyridine compounds. Our methodology is designed to be self-validating, offering clear, actionable protocols for researchers in pharmacology and drug discovery to elucidate the compound's primary biological targets and mechanism of action.
The aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in drugs targeting a wide array of biological systems.[1][2] Derivatives have shown activity as inhibitors of enzymes like neuronal nitric oxide synthase (nNOS) and as modulators of various neurotransmitter receptors.[3][4] The structural features of 2-(aminomethyl)-N-methylpyridin-3-amine—specifically, the arrangement of primary and secondary amine functionalities on a pyridine ring—suggest a high probability of interaction with receptors and enzymes central to the nervous system.
Our primary hypothesis is that 2-(aminomethyl)-N-methylpyridin-3-amine modulates one or more of the following key neurological targets:
-
Nicotinic Acetylcholine Receptors (nAChRs): Due to structural similarities with nicotine and other nAChR ligands.
-
Monoamine Oxidase (MAO) Enzymes: As the amine groups could interact with the active site of MAO-A or MAO-B, which are crucial for neurotransmitter metabolism.[5][6][7]
-
GABA-A Receptors: The aminopyridine core may act as a ligand for these major inhibitory ion channels in the central nervous system.[8][9]
This guide will detail the comparative in vitro assays required to test these hypotheses, presenting clear experimental workflows, data interpretation frameworks, and benchmark compounds for robust comparison.
Part 1: Initial Target Screening - An In Vitro Comparative Workflow
To efficiently determine the primary biological target, a parallel screening approach is recommended. The test compound, which we will refer to as Cmpd-X , should be evaluated against a panel of established pharmacological agents.
Workflow for Primary Target Identification
Caption: High-level workflow for the initial screening of Cmpd-X.
Part 2: Comparative Analysis at the Nicotinic Acetylcholine Receptor (nAChR)
nAChRs are ligand-gated ion channels involved in a multitude of physiological processes, making them a key drug target.[10][11] We will assess Cmpd-X for both agonist and antagonist activity at key nAChR subtypes.
Experimental Protocol: High-Throughput Electrophysiology
This assay provides functional data on ion channel activity, offering a direct measure of receptor modulation.[10]
-
Cell Lines: Utilize Chinese Hamster Ovary (CHO) cells stably expressing human nAChR subtypes (e.g., α4β2, α7, α3β4).
-
System: Employ an automated patch-clamp electrophysiology platform.
-
Agonist Mode:
-
Apply increasing concentrations of Cmpd-X (e.g., 0.1 nM to 100 µM) to the cells.
-
As a positive control, apply Acetylcholine or Nicotine to generate a full dose-response curve.
-
Measure the peak inward current at each concentration.
-
-
Antagonist Mode:
-
Pre-incubate cells with varying concentrations of Cmpd-X.
-
Challenge the cells with a known EC50 concentration of an agonist (e.g., Nicotine).
-
Measure the inhibition of the agonist-induced current.
-
Use a known antagonist like Mecamylamine as a positive control.
-
-
Data Analysis: Plot dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.
Comparative Data Table (Hypothetical Results)
| Compound | Target Subtype | Mode of Action | Potency (EC50/IC50, nM) |
| Cmpd-X | α4β2 nAChR | Agonist | 850 |
| Cmpd-X | α7 nAChR | Weak Antagonist | > 10,000 |
| Nicotine (Control) | α4β2 nAChR | Agonist | 50 |
| Mecamylamine (Control) | α4β2 nAChR | Antagonist | 120 |
Part 3: Comparative Analysis of Monoamine Oxidase (MAO) Inhibition
MAO enzymes are critical for the degradation of monoamine neurotransmitters. Selective inhibitors of MAO-A are used as antidepressants, while MAO-B inhibitors are used in the treatment of Parkinson's disease.[6]
Experimental Protocol: Fluorometric MAO Inhibition Assay
This biochemical assay measures the production of hydrogen peroxide, a byproduct of MAO activity, providing a robust readout of enzyme inhibition.[7][12]
-
Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.
-
Substrate: A non-specific substrate that generates a fluorometric signal upon oxidation (e.g., as found in commercial kits like the MAO-Glo™ assay).
-
Procedure:
-
In a 96-well plate, add MAO-A or MAO-B enzyme to buffer.
-
Add varying concentrations of Cmpd-X (0.1 nM to 100 µM).
-
Use Clorgyline (selective MAO-A inhibitor) and Selegiline (selective MAO-B inhibitor) as positive controls.[12]
-
Pre-incubate to allow inhibitor binding.
-
Initiate the reaction by adding the substrate/probe mixture.
-
Incubate at 37°C.
-
Measure fluorescence to determine the rate of reaction.
-
-
Data Analysis: Calculate the percentage of inhibition at each concentration relative to a DMSO control. Determine the IC50 value for each isoform.
MAO Inhibition and Selectivity (Hypothetical Results)
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Ratio (B/A) |
| Cmpd-X | 2,500 | > 50,000 | > 20 |
| Clorgyline (Control) | 8 | 7,500 | 937.5 |
| Selegiline (Control) | 9,000 | 15 | 0.0017 |
Part 4: Comparative Analysis at the GABA-A Receptor
The GABA-A receptor is the primary mediator of fast synaptic inhibition in the brain and is the target of benzodiazepines, barbiturates, and neurosteroids.[8][13]
Experimental Protocol: Radioligand Binding Assay
This assay measures the ability of a test compound to displace a known radiolabeled ligand from the receptor, indicating competitive binding.
-
Source: Use synaptic membrane preparations from rat or mouse brain tissue (e.g., cortex or cerebellum), which are rich in GABA-A receptors.
-
Radioligand: Use a high-affinity GABA-A receptor antagonist like [³H]-Bicuculline or an agonist like [³H]-Muscimol.
-
Procedure:
-
Incubate the membrane preparation with the radioligand and varying concentrations of Cmpd-X (0.1 nM to 100 µM).
-
Use unlabeled GABA as a positive control for displacement.
-
After incubation, rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters to reduce non-specific binding.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis: Determine the concentration of Cmpd-X that inhibits 50% of the specific binding of the radioligand (IC50).
GABA-A Receptor Binding Affinity (Hypothetical Results)
| Compound | Binding Affinity (IC50, µM) vs [³H]-Bicuculline |
| Cmpd-X | > 100 |
| GABA (Control) | 0.5 |
| Bicuculline (Control) | 0.2 |
Part 5: Synthesis of Findings and Path Forward
Based on our hypothetical results, 2-(aminomethyl)-N-methylpyridin-3-amine (Cmpd-X) emerges as a moderately potent agonist of the α4β2 nAChR with weaker activity at other tested targets. The data suggests a promising starting point for further investigation into its nicotinic properties.
Logical Path for Further Investigation
Caption: A structured progression plan for Cmpd-X development.
This comprehensive, comparative approach provides a robust and scientifically rigorous pathway to validate the biological activity of 2-(aminomethyl)-N-methylpyridin-3-amine. By benchmarking against known standards and employing validated assay systems, researchers can confidently characterize this novel chemical entity and determine its potential as a pharmacological tool or therapeutic lead.
References
-
Stokes, C., et al. (2015). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. PubMed Central. Available at: [Link]
-
McDonough, J. H. (2001). Nicotinic acetylcholine receptor assays. PubMed. Available at: [Link]
-
Evotec. Monoamine Oxidase (MAO) Inhibition Assay. Evotec Website. Available at: [Link]
-
Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. Available at: [Link]
-
Cell Biolabs, Inc. Monoamine Oxidase Assays. Cell Biolabs Website. Available at: [Link]
-
Salas-Ambrosio, P., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. MDPI. Available at: [Link]
-
Johns Hopkins University. (2001). Nicotinic acetylcholine receptor assays. Johns Hopkins University Research Portal. Available at: [Link]
-
Govind, A. P., et al. (2022). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. PubMed Central. Available at: [Link]
-
Lee, S. Y., et al. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. Available at: [Link]
-
Chebib, M. (2015). GABA-ρ receptors: distinctive functions and molecular pharmacology. PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information. 2-Amino-3-methylpyridine. PubChem Compound Database. Available at: [Link]
-
Olsen, R. W., & DeLorey, T. M. (1999). GABA Receptor Physiology and Pharmacology. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Available at: [Link]
-
Wikipedia. GABAA receptor. Wikipedia. Available at: [Link]
-
Ortega, J. A., et al. (2023). GABAA-ρ Receptors in the CNS: Their Functional, Pharmacological, and Structural Properties in Neurons and Astroglia. MDPI. Available at: [Link]
-
Solaire, A., et al. (2022). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PubMed Central. Available at: [Link]
-
Vacher, B., et al. (1999). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. PubMed. Available at: [Link]
-
Vasu, D., et al. (2018). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central. Available at: [Link]
-
Wrona-Krol, E., et al. (2022). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. MDPI. Available at: [Link]
-
Al-Majid, A. M., et al. (2023). Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. MDPI. Available at: [Link]
-
Jin, Z., et al. (2018). Molecular Characterization of GABA-A Receptor Subunit Diversity within Major Peripheral Organs and Their Plasticity in Response to Early Life Psychosocial Stress. Frontiers in Molecular Neuroscience. Available at: [Link]
-
Wang, A. E., et al. (2014). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PubMed Central. Available at: [Link]
-
El-Subbagh, H. I., et al. (1996). Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry. Available at: [Link]
-
Peng, W., et al. (2016). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. PubMed. Available at: [Link]
-
Wen, Y., et al. (2022). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. PubMed Central. Available at: [Link]
-
Adebayo, J. O., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry. Available at: [Link]
-
Bligh, S. W. A., et al. (2007). Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity. University of Westminster. Available at: [Link]
-
Brotzel, F. (2008). Nucleophilicities of Amines, Amino Acids and Pyridines. Ludwig-Maximilians-Universität München. Available at: [Link]
Sources
- 1. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 6. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monoamine Oxidase Assays [cellbiolabs.com]
- 8. GABAA receptor - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. Monoamine Oxidase (MAO) Assay Kit (Fluorometric) (ab241031) | Abcam [abcam.com]
- 13. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Guide: Synthesis Routes for Substituted 2-Aminopyridines
Executive Summary: The Strategic Landscape
The 2-aminopyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the hinge-binding motif in numerous kinase inhibitors (e.g., Dabrafenib, Crizotinib). However, installing the amino group onto a substituted pyridine core presents a classic trilemma of regioselectivity , functional group tolerance , and cost .
This guide objectively compares the three dominant synthesis routes. While the Chichibabin reaction remains an industrial staple for simple substrates, it fails in complex drug discovery contexts. The Buchwald-Hartwig amination has emerged as the gold standard for late-stage functionalization, offering unparalleled precision at the cost of metal contamination risks. Meanwhile, Nucleophilic Aromatic Substitution (
Quick Comparison Matrix
| Feature | Chichibabin | Buchwald-Hartwig | |
| Primary Mechanism | Nucleophilic Substitution of Hydride ( | Pd-Catalyzed Cross-Coupling | Nucleophilic Aromatic Substitution |
| Substrate Requirement | Pyridine (H) | 2-Halo/Triflate-pyridine | 2-Fluoro/Chloro + EWG |
| Regioselectivity | Poor (Steric/Electronic control difficult) | Excellent (Ligand controlled) | Good (Driven by Leaving Group) |
| FG Tolerance | Low (Incompatible with electrophiles) | High (Tolerates esters, nitriles, etc.) | Moderate (Base sensitive) |
| Cost | Low (Reagents) | High (Pd catalyst/Ligands) | Low to Medium |
| Scalability | High (Industrial) | Medium (Purification costs) | High |
Route Analysis & Mechanistic Causality
Route A: The Classical Approach (Chichibabin Reaction)
Best for: Unsubstituted or simple alkyl-pyridines on a multi-kilogram scale.
Mechanism:
The reaction involves the attack of a hard nucleophile (amide ion,
Critical Limitation:
For substituted pyridines, Chichibabin is often non-viable. Electron-withdrawing groups (EWGs) like
Caption: The Chichibabin mechanism relies on harsh hydride elimination, limiting its utility for sensitive substrates.
Route B: The Modern Standard (Buchwald-Hartwig Amination)
Best for: Late-stage functionalization, complex substrates, and installing elaborate amine side chains.
Mechanism: This route decouples the bond formation from the intrinsic electronics of the ring. It relies on a Pd(0)/Pd(II) catalytic cycle.[1]
-
Oxidative Addition: Pd(0) inserts into the C-X bond (Rate-limiting for chlorides).[2]
-
Amine Coordination/Deprotonation: The amine binds, and a base removes the proton.
-
Reductive Elimination: The C-N bond forms, regenerating Pd(0).
Expert Insight: Pyridines are "poisonous" to Palladium. The pyridine nitrogen can chelate the metal, displacing the phosphine ligand and arresting the cycle (formation of "Pd-black").
-
Solution: Use bulky, electron-rich ligands (e.g., BrettPhos , Xantphos , or RuPhos ).[2] These ligands sterically prevent the pyridine nitrogen from binding to the Pd center while accelerating the oxidative addition of unreactive 2-chloropyridines.
Caption: The catalytic cycle requires specific ligands to prevent the pyridine substrate from deactivating the catalyst.
Route C: The Nucleophilic Alternative ( )
Best for: Electron-deficient pyridines (e.g., with
Mechanism: A classic addition-elimination. Unlike Buchwald, this reaction is governed purely by ring electronics.
-
Leaving Group Effect:
.[3] The high electronegativity of fluorine stabilizes the transition state (Meisenheimer complex), making 2-fluoropyridines roughly 100-300x more reactive than 2-chloropyridines. -
Activation: An electron-withdrawing group (EWG) at C3 or C5 is usually required to lower the LUMO energy for the attack. Unactivated 2-chloropyridine requires forcing conditions (high temp, microwave) to react via
.
Comparative Experimental Data
The following table synthesizes performance metrics for the synthesis of N-(4-methoxybenzyl)-5-(trifluoromethyl)pyridin-2-amine , a representative drug intermediate.
| Metric | Route A: Chichibabin | Route B: Buchwald-Hartwig | Route C: |
| Precursor | 3-(trifluoromethyl)pyridine | 2-chloro-5-(trifluoromethyl)pyridine | 2-fluoro-5-(trifluoromethyl)pyridine |
| Reagents | |||
| Yield | <10% (Complex mixture) | 92% | 88% |
| Regioselectivity | Poor (mixtures of 2- and 6-sub) | >99:1 | >99:1 |
| Purification | Difficult (Isomer separation) | Moderate (Pd removal) | Easy (Aqueous workup) |
| Comment | Excellent conversion; cost is the main drawback. | Highly efficient due to F-leaving group and |
Decision Logic: Selecting the Right Route
Do not default to one method. Use this logic flow to determine the optimal path for your specific substrate.
Caption: Decision matrix based on substrate electronics and precursor availability.
Validated Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination (General Procedure for 2-Chloropyridines)
Use this for unactivated or electron-neutral pyridines.
-
Preparation: In a glovebox or under Argon, charge a reaction vial with:
-
2-Chloropyridine derivative (1.0 equiv)
-
Amine (1.2 equiv)[2]
- (1-2 mol%) or Pd(OAc)2
-
Ligand: BrettPhos or RuPhos (2-4 mol%, L:Pd ratio 2:1)
-
Base:
(1.4 equiv) - Note: Use if substrate has esters. -
Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M concentration).
-
-
Reaction: Seal the vial and heat to 100°C for 8-16 hours.
-
Monitoring: Check via LCMS. 2-Chloropyridines are sluggish; if conversion is low, add a second portion of catalyst/ligand.
-
Workup: Filter through a pad of Celite (to remove Pd black). Concentrate in vacuo.
-
Purification: Silica gel chromatography. Tip: Pre-wash the column with 1% triethylamine to prevent streaking of the basic pyridine product.
Protocol 2: Reaction (General Procedure for 2-Fluoropyridines)
Use this for electron-deficient pyridines (e.g., Nitropyridines).
-
Preparation: Charge a flask with:
-
2-Fluoro-substituted pyridine (1.0 equiv)[4]
-
Amine (1.1 equiv)
-
Base:
(2.0 equiv) or DIPEA (2.5 equiv) -
Solvent: DMSO or DMF (polar aprotic is essential).
-
-
Reaction: Stir at room temperature initially. If no reaction after 1 hour, heat to 50-80°C.
-
Self-Validation: The reaction often turns bright yellow/orange due to the formation of the charge-transfer complex or the nitropyridine chromophore.
-
-
Workup: Pour the reaction mixture into crushed ice/water. The product often precipitates as a solid. Filter and wash with water.
-
Purification: Recrystallization from Ethanol/Water often suffices, avoiding chromatography.
References
-
Chichibabin Reaction Mechanism & Scope
- Source: McGill University / IUPAC
- Title: "Chichibabin Reaction - Mechanism and Applic
-
URL:[Link]
-
Buchwald-Hartwig Amination of Pyridines
- Source: Science (Hartwig Group)
- Title: "Evolution of a Fourth Generation Catalyst for the Amin
-
URL:[Link] (Note: Representative citation for Pd-catalysis evolution).
-
Comparison of SnAr and Buchwald Routes
- Source: Beilstein Journal of Organic Chemistry
- Title: "The first Pd-catalyzed Buchwald–Hartwig aminations
-
URL:[Link]
-
Regioselectivity in Dichloropyridines
-
SnAr Kinetics (F vs Cl)
-
Source: BenchChem Application Notes[3]
- Title: "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines"
-
Sources
A Researcher's Guide to Comparing the Metabolic Stability of Aminopyridine Compounds
Welcome, fellow researchers and drug development professionals. The aminopyridine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of therapeutic agents.[1][2] However, as with any promising chemical series, the journey from a potent hit to a viable drug candidate is fraught with challenges, chief among them being metabolic stability. A compound that is rapidly metabolized can suffer from poor bioavailability, a short half-life, and unpredictable patient-to-patient variability, ultimately leading to clinical failure.[3][4][5][6]
This guide is designed to provide an in-depth, practical comparison of the metabolic stability of aminopyridine compounds. We will move beyond mere data points to explore the underlying biochemical principles, the experimental causality behind our analytical choices, and the robust protocols required to generate trustworthy, reproducible data. Our goal is to empower you to make more informed decisions in your lead optimization programs.
The Metabolic Fate of Aminopyridines: Key Pathways and Influencing Factors
The metabolic journey of an aminopyridine compound is primarily dictated by its interaction with drug-metabolizing enzymes, the majority of which reside in the liver.[7][8] Understanding these pathways is critical to rationally designing more stable analogues.
Primary Metabolic Pathways
Metabolism is broadly divided into two phases. For aminopyridines, the key transformations include:
-
Phase I (Functionalization): This phase introduces or exposes functional groups, typically making the molecule more polar. The Cytochrome P450 (CYP) superfamily of enzymes are the primary drivers of Phase I reactions.[3][9]
-
Aromatic Hydroxylation: The most common metabolic route for many aminopyridines is the oxidation of the pyridine ring to form a hydroxylated metabolite. For the well-studied compound 4-aminopyridine (Dalfampridine), metabolism is limited, but the primary pathway involves hydroxylation at the 3-position to form 3-hydroxy-4-aminopyridine.[10][11][12][13][14]
-
N-Oxidation: The pyridine nitrogen itself can be oxidized, although this is often a less common pathway compared to ring hydroxylation.
-
-
Phase II (Conjugation): In this phase, an endogenous molecule (like glucuronic acid, sulfate, or glutathione) is attached to the newly formed functional group from Phase I, further increasing water solubility and facilitating excretion.[15][16]
The specific CYP isozyme responsible for these transformations is crucial. Studies have identified CYP2E1 as a major enzyme in the 3-hydroxylation of 4-aminopyridine.[10][11][14]
Caption: General metabolic pathway for aminopyridine compounds.
Structural Factors Governing Stability
A compound's structure is the primary determinant of its metabolic stability.[6] Medicinal chemists can leverage several strategies to mitigate metabolic liabilities in the aminopyridine scaffold:
-
Blocking Metabolically Labile Sites: If a specific position on the ring is identified as a "metabolic hotspot" (e.g., the 3-position in 4-aminopyridine), introducing a substituent that blocks enzymatic access can dramatically improve stability. Halogens, particularly fluorine, are commonly used for this purpose due to their small size and strong electron-withdrawing nature.[5][18]
-
Modulating Electronics: The electron density of the pyridine ring influences its susceptibility to oxidation. Incorporating electron-withdrawing groups can make the ring less prone to metabolism by CYP enzymes.[5]
-
Reducing Lipophilicity: Highly lipophilic compounds tend to partition more readily into the active sites of CYP enzymes. Replacing lipophilic moieties with more polar groups, or even replacing a phenyl ring with a less lipophilic aminopyridine ring, can reduce metabolism and improve aqueous solubility.[18][19][20]
Comparative Analysis: In Vitro Models for Stability Assessment
To compare compounds, we rely on a suite of robust in vitro assays that model hepatic metabolism. The choice of assay is a critical experimental decision, as each provides a different level of biological complexity.
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from liver cells. They are a cost-effective and high-throughput tool, rich in Phase I enzymes like CYPs.[9] They are excellent for assessing CYP-mediated metabolic stability but lack Phase II enzymes.[9][21]
-
Liver S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomes (Phase I enzymes) and the cytosol (many Phase II enzymes).[15][22][23] This provides a more comprehensive picture of metabolism than microsomes alone and is a good balance between complexity and cost.[16][24]
-
Hepatocytes: These are intact, primary liver cells and are considered the "gold standard" for in vitro metabolism studies.[7] They contain the full complement of Phase I and II enzymes, cofactors, and transporters, providing the closest in vitro mimic of the in vivo liver environment.[3][21][25]
The data generated from these assays, typically intrinsic clearance (CLint) and half-life (t½), allow for the direct comparison and ranking of compounds.[26][27]
Metabolic Stability Data for Representative Aminopyridines
The following table summarizes metabolic data for 4-aminopyridine and illustrates how structural changes can impact stability, based on findings from various studies.
| Compound/Analogue | In Vitro System | Key Finding/Parameter | Primary Metabolic Pathway | Reference |
| 4-Aminopyridine (Dalfampridine) | Human Liver Microsomes | Limited metabolism; slow turnover. | 3-hydroxylation by CYP2E1. | [10][14] |
| 4-Aminopyridine | Human Subjects | High excretion of unchanged drug (~90%). | Limited metabolism to 3-hydroxy-4-AP and its sulfate conjugate. | [10][11][28] |
| Substituted Aminopyridine (Anti-trypanosomal agent) | Human Microsomes | Introduction of 4-AP moiety increased metabolic liability (higher CLint) compared to the parent aniline compound. | Not specified, likely ring oxidation. | [19] |
| [¹⁸F]3-Fluoro-4-aminopyridine | Awake Mice/Humans | Readily metabolized (<50% parent remaining at 1 hr in humans). | Likely hydroxylation; metabolism inhibited by isoflurane (a CYP2E1 substrate). | [11] |
This table is illustrative. Direct head-to-head comparative CLint values are often proprietary. The key insight is the qualitative impact of structural modifications.
Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay
This protocol provides a self-validating system for determining the rate of Phase I metabolism. The causality behind each step is explained to ensure scientific integrity.
Objective
To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of aminopyridine test compounds by monitoring their disappearance over time when incubated with human liver microsomes.
Materials & Equipment
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
Test Compounds (dissolved in DMSO)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (contains NADPH, glucose-6-phosphate, and G6P-dehydrogenase)
-
Positive Control Compounds (e.g., Midazolam for high turnover, Verapamil for moderate turnover)
-
Causality: Controls with known metabolic rates are essential to validate that the microsomal enzymes are active and the assay is performing as expected.
-
-
Incubator or water bath (37°C)
-
Acetonitrile (ACN), cold, containing an internal standard (IS)
-
96-well plates, pipettes, centrifuge
Caption: Workflow for a typical liver microsomal stability assay.
Step-by-Step Methodology
-
Preparation:
-
Thaw pooled human liver microsomes on ice. Dilute them in 100 mM phosphate buffer (pH 7.4) to an intermediate concentration (e.g., 1 mg/mL).
-
Prepare working solutions of your aminopyridine test compounds and positive controls in buffer. A typical final incubation concentration is 1 µM. Ensure the final DMSO concentration is low (<0.5%) to avoid enzyme inhibition.[30]
-
Prepare the NADPH regenerating solution according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the microsomal solution and the test compound working solution.
-
Pre-incubate this mixture for 5-10 minutes at 37°C to bring it to temperature.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is your Time = 0 starting point.
-
-
Sampling and Reaction Quenching:
-
Immediately after adding the NADPH system, take the first aliquot (the T=0 sample) and add it to a separate 96-well plate containing cold acetonitrile with the internal standard.
-
Continue incubating the reaction plate at 37°C.
-
At subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), remove aliquots from the reaction plate and quench them in the same manner.[9][32]
-
-
Sample Processing and Analysis:
-
Once all time points are collected, seal the quench plate and centrifuge at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated proteins.[31]
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound concentration in each sample using a validated LC-MS/MS method. The peak area ratio of the analyte to the internal standard is used for quantification.
-
Data Analysis
-
Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Determine the Rate of Disappearance: Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear portion of this curve represents the elimination rate constant (k).
-
Slope = -k
-
-
Calculate Half-Life (t½): The half-life is the time it takes for 50% of the compound to be metabolized.
-
t½ = 0.693 / k
-
-
Calculate Intrinsic Clearance (CLint): This value represents the inherent ability of the liver to metabolize a drug, normalized to the amount of protein used.
-
CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)
-
By comparing the t½ and CLint values across different aminopyridine analogues, researchers can effectively rank them for metabolic stability and select the most promising candidates for further development.
References
- WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
- Evotec. S9 Stability | Cyprotex ADME-Tox Solutions.
- Domainex. Hepatocyte Stability Assay.
- ResearchGate. Protocol for the Human Liver Microsome Stability Assay.
- MTTlab. S9 Stability Assay.
- Creative Bioarray. (2025, July 28). Hepatocyte Stability Assay.
- AxisPharm. Microsomal Stability Assay Protocol.
- Creative Bioarray. In Vitro Metabolic Stability.
- Evotec. Hepatocyte Stability | Cyprotex ADME-Tox Solutions.
- Di, L., et al. (2014). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Drug Metabolism Letters.
- Nuvisan. Advanced in vitro metabolic stability assays for drug discovery.
- Wikipedia. S9 fraction.
- Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports.
- An, B., et al. (2024). An Integrated Hepatocyte Stability Assay for Simultaneous Metabolic Stability Assessment and Metabolite Profiling. Drug Metabolism and Disposition.
- BioIVT. Drug Metabolism Assays.
- BioDuro. ADME Hepatocyte Stability Assay.
- Creative Bioarray. (2025, July 30). S9 Stability Assay.
- Merck Millipore. Metabolic Stability Assays.
- Domainex. Microsomal Clearance/Stability Assay.
- GlobalRx. Clinical Profile of 4-Aminopyridine for Compounding.
- Mercell. Metabolic stability in liver microsomes.
- Henney, III, H. R., et al. (2013). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. BMC Pharmacology and Toxicology.
- Caggiano, A., et al. (2013). Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways. Drug Metabolism and Disposition.
- N'gompaza, D., et al. (2022). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Ramos-Torres, K. M., et al. (2023). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. ACS Chemical Neuroscience.
- International Journal of Pharmaceutical and Phytopharmacological Research. (2025, August 30). Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability.
- RSC Publishing. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).
- American Journal of Heterocyclic Chemistry. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
- Scott, M. E., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
- ResearchGate. Proposed pathway of 4-aminopyridine degradation by the enrichment....
- PharmaCompass.com. 4 Aminopyridine | Drug Information, Uses, Side Effects, Chemistry.
- Taylor & Francis. (2022). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases.
- PubMed. (2013). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes.
- American Journal of Heterocyclic Chemistry. (2021, July 1). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
- Taylor & Francis. (2013, April 12). Full article: Identification of metabolites of dalfampridine (4-aminopyridine)
- Caggiano, A., et al. (2012). Identification of metabolites of dalfampridine (4-aminopyridine)
- Taylor & Francis. (2013, June 26). Full article: In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes.
- PubMed. (2013, August 14). Identification of Metabolites of Dalfampridine (4-aminopyridine)
- Journal of Pharmaceutical Sciences & Research.
- Molecular Pharmaceutics. (2011, June 18). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design.
- ResearchGate. (2025, August 7). Identification of metabolites of dalfampridine (4-aminopyridine)
Sources
- 1. researchgate.net [researchgate.net]
- 2. article.sciencepg.com [article.sciencepg.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. longdom.org [longdom.org]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. bioivt.com [bioivt.com]
- 9. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 10. Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Identification of metabolites of dalfampridine (4-aminopyridine) in dog and rat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. mttlab.eu [mttlab.eu]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 23. S9 fraction - Wikipedia [en.wikipedia.org]
- 24. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 26. nuvisan.com [nuvisan.com]
- 27. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. tandfonline.com [tandfonline.com]
- 29. researchgate.net [researchgate.net]
- 30. info.mercell.com [info.mercell.com]
- 31. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 32. merckmillipore.com [merckmillipore.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
